3-Cyano-5-methoxy-2-trifluoromethyl-benzoic acid methyl ester
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Overview
Description
3-Cyano-5-methoxy-2-trifluoromethyl-benzoic acid methyl ester is an organic compound with a complex structure that includes cyano, methoxy, and trifluoromethyl groups attached to a benzoic acid methyl ester core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyano-5-methoxy-2-trifluoromethyl-benzoic acid methyl ester typically involves multiple steps. One common method includes the reaction of an aryl alkyl ketone with ammonium iodide and methanol. The reaction mixture is stirred, and then potassium peroxymonosulfate is added slowly. The mixture is stirred at 60°C for 30 hours, followed by quenching with sodium thiosulfate solution. The product is extracted with ethyl acetate, washed with water, dried over anhydrous sodium sulfate, and purified by column chromatography .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-Cyano-5-methoxy-2-trifluoromethyl-benzoic acid methyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The methoxy and trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.
Scientific Research Applications
3-Cyano-5-methoxy-2-trifluoromethyl-benzoic acid methyl ester has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Cyano-5-methoxy-2-trifluoromethyl-benzoic acid methyl ester involves its interaction with specific molecular targets. The cyano group can act as an electrophile, while the methoxy and trifluoromethyl groups can influence the compound’s reactivity and binding affinity. These interactions can affect various biochemical pathways and processes .
Comparison with Similar Compounds
Similar Compounds
3-Methoxyphenylboronic acid: Similar in structure but lacks the cyano and trifluoromethyl groups.
3-(Trifluoromethyl)phenylacetic acid methyl ester: Contains the trifluoromethyl group but differs in the rest of the structure.
Uniqueness
3-Cyano-5-methoxy-2-trifluoromethyl-benzoic acid methyl ester is unique due to the combination of its functional groups, which confer distinct chemical properties and reactivity. This makes it valuable for specific applications where these properties are advantageous.
Properties
Molecular Formula |
C11H8F3NO3 |
---|---|
Molecular Weight |
259.18 g/mol |
IUPAC Name |
methyl 3-cyano-5-methoxy-2-(trifluoromethyl)benzoate |
InChI |
InChI=1S/C11H8F3NO3/c1-17-7-3-6(5-15)9(11(12,13)14)8(4-7)10(16)18-2/h3-4H,1-2H3 |
InChI Key |
SJANRYRUZRPFSU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C(=C1)C(=O)OC)C(F)(F)F)C#N |
Origin of Product |
United States |
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